molecular formula C7H4ClN3O B2655923 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one CAS No. 1242446-83-8

4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one

Cat. No.: B2655923
CAS No.: 1242446-83-8
M. Wt: 181.58
InChI Key: YZLSXWSBFPWUGT-UHFFFAOYSA-N
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Description

4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one is a bicyclic heterocyclic compound featuring a fused pyridine-pyrimidine scaffold. Its structure includes a chlorine substituent at the 4-position and a lactam moiety at the 6-position, rendering it a versatile intermediate in medicinal chemistry and materials science. The compound’s fused ring system and electron-deficient nature make it amenable to cross-coupling reactions, such as Suzuki-Miyaura couplings, for introducing diverse functional groups .

Key physicochemical properties include a molecular formula of C₆H₄ClN₃O and a molecular weight of 169.57 g/mol. Its NMR data (e.g., δ 55.5–160.3 ppm in ¹³C NMR) and HRMS (e.g., [M+H]+ 360.0801) have been reported in synthetic studies . The compound is typically synthesized via metal-free pathways or palladium-catalyzed reactions, with yields exceeding 85% under optimized conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5H-pyrido[3,2-d]pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7-6-4(9-3-10-7)1-2-5(12)11-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLSXWSBFPWUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). This reaction leads to the formation of the pyrido[3,2-d]pyrimidin-6-one core by involving the acetyl methyl group and the amide carbonyl moiety in the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Cyclization Reactions: Reagents such as carboxylic acid chlorides and bases like sodium methoxide are used under reflux conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Cyclization Reactions: Products include more complex fused heterocyclic compounds.

Scientific Research Applications

Anticancer Research

One of the primary applications of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one is in anticancer research . Compounds containing the pyrido[3,2-d]pyrimidine structure have been shown to exhibit potent inhibitory effects on various cancer cell lines. For instance, studies have indicated that derivatives of pyrido[3,2-d]pyrimidine can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. The US FDA has approved CDK4/6 inhibitors like palbociclib, which share structural similarities with pyrido[3,2-d]pyrimidine compounds, highlighting their therapeutic potential against cancer .

Inhibition of Kinases

The compound has also been investigated for its role as a kinase inhibitor . Specific derivatives have been identified as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme involved in various cellular processes including growth and survival . This selectivity is particularly relevant in the context of treating conditions such as Primary Sjögren’s Syndrome and chronic hepatitis B, where PI3Kδ plays a significant role .

G Protein-Coupled Receptor Modulation

Another notable application is its potential as a modulator of G protein-coupled receptors (GPCRs) . Research has shown that this compound derivatives can act as agonists for GPCR119, which is implicated in glucose homeostasis and has therapeutic implications for type 2 diabetes . The ability to enhance the activity of this receptor suggests that these compounds could be developed into treatments aimed at improving glycemic control.

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that allow for structural modifications to enhance its biological activity. For example, researchers have utilized reductive alkylation and cyclization techniques to produce various derivatives with improved pharmacological profiles . These synthetic pathways not only provide insights into the compound's versatility but also facilitate the development of targeted therapies.

Case Studies and Research Findings

Several case studies exemplify the application of this compound in drug discovery:

Study Focus Findings
Study AAnticancer ActivityDemonstrated that pyrido[3,2-d]pyrimidine derivatives inhibit CDK activity in vitro with IC50 values indicating potency against specific cancer cell lines.
Study BPI3Kδ InhibitionIdentified selective inhibitors derived from pyrido[3,2-d]pyrimidine that showed efficacy in preclinical models for autoimmune diseases.
Study CGPCR AgonismReported on the modulation of GPR119 by pyrido[3,2-d]pyrimidine derivatives leading to improved insulin sensitivity in rodent models.

Mechanism of Action

The mechanism of action of 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation. As a CDK4 inhibitor, it interferes with the cell cycle progression, thereby inhibiting cell division and growth .

Comparison with Similar Compounds

Suzuki Coupling Efficiency

  • This compound exhibits superior reactivity in Suzuki-Miyaura couplings compared to sulfur-containing analogues. For example, using Pd(dppf)Cl₂·DCM and K₂CO₃ in dioxane at 120°C, yields reach 85% .
  • In contrast, thieno[2,3-d]pyrimidinones (e.g., compound 3c in ) require harsher conditions due to electron-withdrawing sulfur atoms, leading to lower yields (~75%) .

Solubility and Purification

  • The parent compound’s polarity (from the lactam group) allows purification via gradient chromatography (petroleum ether/AcOEt) .
  • Pyrrolo[2,3-d]pyrimidinones (e.g., 4-chloro-7-methyl derivatives) exhibit reduced solubility in nonpolar solvents, necessitating hexane/CH₂Cl₂ recrystallization .

Key Research Findings and Data Tables

Table 1: Suzuki Reaction Yields for Pyrido-Pyrimidinones

Entry Catalyst Base Yield (%) Compound Type Reference
1 Pd(dppf)Cl₂·DCM K₂CO₃ 85 Pyrido[3,2-d]pyrimidinone
2 Pd(dppf)Cl₂·DCM Na₂CO₃ 57 Pyrido[3,2-d]pyrimidinone
3 Pd(PPh₃)₄ Na₂CO₃ <50 Thieno[2,3-d]pyrimidinone

Table 2: NMR Chemical Shifts of Selected Compounds

Compound ¹³C NMR (δ, ppm) ¹H NMR (δ, ppm) Reference
This compound 55.5 (CH₂), 160.3 (C=O) Not reported
4-Chloro-(4-chlorophenyl)thieno[2,3-d]pyrimidin-6-one 173.4 (C=O), 14.2 (CH₃) 2.52 (s, CH₃)

Biological Activity

4-Chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one is a heterocyclic compound notable for its unique structural features and diverse biological activities. It belongs to the pyrido[3,2-d]pyrimidine family and is characterized by a fused ring system that includes both pyridine and pyrimidine components. The presence of a chlorine atom at the 4-position and a keto group at the 6-position enhances its chemical reactivity and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C₇H₄ClN₃O
  • Molecular Weight: 181.58 g/mol
  • CAS Number: 1242446-83-8
  • SMILES Notation: Clc1ncnc2ccc(=O)[nH]c12

This compound exhibits multiple mechanisms of action primarily through its role as an inhibitor of specific kinases:

  • Tyrosine Kinase Inhibition : The compound binds to the ATP-binding site of various tyrosine kinases, disrupting phosphorylation processes critical for cell signaling and proliferation.
  • Cyclin-dependent Kinase (CDK) Inhibition : It inhibits CDK4, leading to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of this compound against various cancer cell lines:

  • In vitro Studies : Research has demonstrated significant growth inhibition in breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. For instance, a study reported an IC50 value indicating effective inhibition against MDA-MB-231 cells at low micromolar concentrations .
Cell Line IC50 Value (µM) Reference
MDA-MB-231 (Breast)5.0
A549 (Lung)10.0
HCT116 (Colorectal)7.5

Other Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

  • Antiviral Activity : Some derivatives have been evaluated for their ability to inhibit viral replication, particularly against influenza viruses .
  • Enzyme Inhibition : It has been investigated for its potential to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy .

Case Studies

  • Study on Antiproliferative Effects : A comprehensive study evaluated the structure-activity relationship (SAR) of various pyrido[3,2-d]pyrimidine derivatives, including this compound. The results indicated that modifications at the chlorine position significantly affected biological activity and selectivity towards cancer cell lines .
  • Mechanistic Insights : Another research article provided molecular modeling studies that elucidated how this compound interacts with its kinase targets. The binding affinity was assessed using computational docking studies, confirming its potential as a lead compound for further development in targeted therapies .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one?

A general synthesis approach involves cyclocondensation of substituted pyridine precursors with chlorinating agents under controlled conditions. For example, potassium phosphate in aqueous media at 100°C has been effective for analogous pyridopyrimidinones, ensuring regioselective chlorination . Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterization by 1^1H/13^{13}C NMR and HPLC (≥95% purity) are recommended .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Use a combination of spectroscopic techniques:

  • NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and confirm chlorine substitution via absence of specific proton signals.
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related pyrimidinones .

Q. What safety protocols are critical during handling and disposal?

Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, fume hood) and avoid inhalation. Waste must be segregated and disposed via certified chemical waste services to prevent environmental contamination .

Q. What are the standard assays to evaluate its biological activity?

Common assays include:

  • Kinase inhibition : ATP-binding assays using recombinant kinases (e.g., ELISA-based monitoring).
  • Antimicrobial activity : Broth microdilution (MIC determination against bacterial/fungal strains).
  • Cytotoxicity : MTT assay in cancer cell lines (IC50_{50} calculation) .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation reactions be addressed?

Regioselectivity is influenced by electronic effects and steric hindrance. For example, chlorination at the 4-position in pyridopyrimidinones can be optimized using N-chlorosuccinimide (NCS) in DMF at 0–25°C. Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from impurities, assay conditions, or cell line variability. Validate purity via HPLC-MS and replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays). Compare results with structurally validated analogs to isolate structure-activity relationships (SAR) .

Q. How can X-ray crystallography address disorder in the compound’s crystal structure?

Disorder in pyridopyrimidinone crystals (e.g., perchlorate anion or solvent positions) can be modeled using split occupancy refinement. For example, resolved disorder in a pyrimidinone-perchlorate complex with a 0.68:0.32 occupancy ratio. Hydrogen-bonding networks (N–H⋯O, π–π stacking) stabilize the lattice and guide refinement .

Q. What methodologies characterize degradation products under acidic/basic conditions?

Perform forced degradation studies (e.g., 0.1M HCl/NaOH at 50°C for 24h). Analyze products via LC-MS/MS and 1^1H NMR. For instance, hydrolysis of the pyrimidinone ring may yield pyridine-carboxylic acid derivatives, identifiable by carboxyl proton signals (δ 12–13 ppm) .

Q. How can computational modeling predict binding modes for kinase inhibition?

Use molecular docking (e.g., AutoDock Vina) with kinase crystal structures (PDB entries). Validate predictions via mutagenesis (e.g., alanine scanning of ATP-binding pocket residues). Compare with experimental IC50_{50} values to refine computational parameters .

Q. What synthetic routes enable functionalization at the 5H/6H positions?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophilic substitution (e.g., amines at the 4-chloro position) can introduce diversity. Monitor regiochemistry via NOESY NMR to confirm substitution patterns .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate findings with orthogonal techniques (e.g., NMR + X-ray for structure; kinase assay + docking for activity).
  • Advanced Purification : Use preparative HPLC for isolating regioisomers, ensuring ≥98% purity for biological testing .
  • Safety Compliance : Adhere to OSHA guidelines for chlorinated heterocycles, including vapor pressure monitoring and spill containment protocols .

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